molecular formula C27H31NO10 B1249510 Komodoquinone A

Komodoquinone A

Cat. No. B1249510
M. Wt: 529.5 g/mol
InChI Key: QHKOGJYMAOSTLN-UEAQBVAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Komodoquinone A is an anthracycline that is komodoquinone B in which the hydroxy group at position 1 is replaced by a 3,6-dideoxy-3-(dimethylamino)-alpha-L-galactopyranoside group. First isolated from the marine bacterium Streptomyces sp. KS3, it induces neuronal cell differentiation in the neuroblastoma cell line. It has a role as a bacterial metabolite and a marine metabolite. It is a diketone, a member of tetracenequinones, an anthracycline, an aminoglycoside, a tertiary amino compound and a tertiary alcohol. It derives from a komodoquinone B.
Komodoquinone A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Neuritogenic Properties

Komodoquinone A, a neuritogenic anthracycline isolated from marine Streptomyces sp. KS3, has been shown to induce neuronal cell differentiation in the neuroblastoma cell line, Neuro 2A. It accomplishes this by arresting the cell cycle at the G1 phase. The production of Komodoquinone A and its aglycone, Komodoquinone B, was enhanced in a solid-state medium (Itoh, Kinoshita, Wei, & Kobayashi, 2003).

Induction of Neuronal Cell Differentiation

A separate study reaffirmed Komodoquinone A's role in inducing neuronal cell differentiation in the Neuro 2A neuroblastoma cell line. This unique anthracycline connects a new amino sugar to the D-ring of the anthracyclinone skeleton, further highlighting its distinctive structural and functional attributes (Itoh, Kinoshita, Aoki, & Kobayashi, 2003).

properties

Product Name

Komodoquinone A

Molecular Formula

C27H31NO10

Molecular Weight

529.5 g/mol

IUPAC Name

(7S,9S)-4-[(2S,3S,4R,5S,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6,7,9,11-tetrahydroxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H31NO10/c1-10-20(30)19(28(3)4)25(35)26(37-10)38-14-7-5-6-11-16(14)24(34)18-17(21(11)31)22(32)12-8-27(2,36)9-13(29)15(12)23(18)33/h5-7,10,13,19-20,25-26,29-30,32-33,35-36H,8-9H2,1-4H3/t10-,13-,19+,20+,25-,26-,27-/m0/s1

InChI Key

QHKOGJYMAOSTLN-UEAQBVAUSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(C[C@](C[C@@H]5O)(C)O)C(=C4C3=O)O)O)O)N(C)C)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(CC(CC5O)(C)O)C(=C4C3=O)O)O)O)N(C)C)O

synonyms

komodoquinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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